(3-methanesulfonylphenyl)hydrazine hydrochloride
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Overview
Description
(3-Methanesulfonylphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C7H11ClN2O2S. It is a derivative of phenylhydrazine, where a methanesulfonyl group is attached to the phenyl ring, and it is further hydrochlorinated. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methanesulfonylphenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methanesulfonylphenylamine as the starting material.
Hydrazine Reaction: The amine group is then reacted with hydrazine hydrate under acidic conditions to form the hydrazine derivative.
Hydrochlorination: The resulting hydrazine derivative is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(3-Methanesulfonylphenyl)hydrazine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, sulfonyl chlorides, and other oxidized forms.
Reduction Products: Amines, hydrazides, and other reduced derivatives.
Substitution Products: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(3-Methanesulfonylphenyl)hydrazine hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-methanesulfonylphenyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and influencing biological processes.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, altering their signaling pathways.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
(3-Methanesulfonylphenyl)hydrazine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Phenylhydrazine: Similar in structure but lacks the methanesulfonyl group, leading to different reactivity and applications.
Methanesulfonyl Chloride: A related compound used in different chemical reactions and applications.
Hydrazine Hydrate: A simpler hydrazine derivative with distinct properties and uses.
These comparisons help to understand the unique properties and applications of this compound in various fields.
Properties
CAS No. |
2413379-84-5 |
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Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.